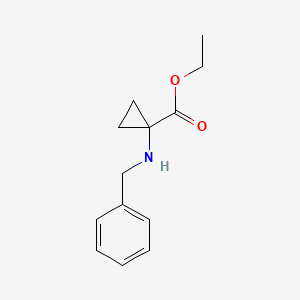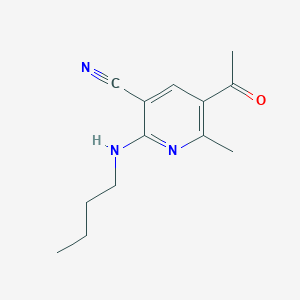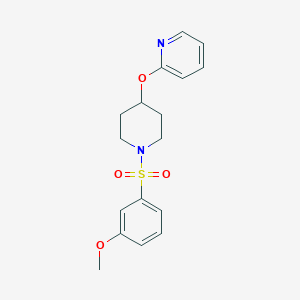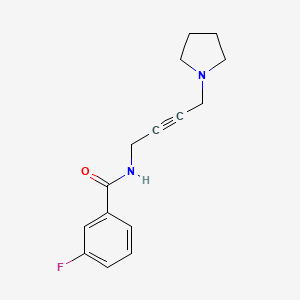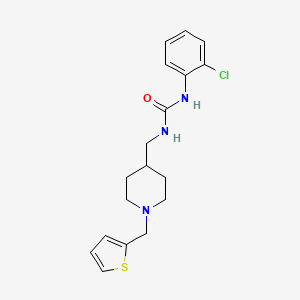
1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the signaling pathways of B cells, and its inhibition has been shown to be effective in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
科学的研究の応用
Novel Acetylcholinesterase Inhibitors
A series of compounds, including those structurally related to the given chemical, have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. The design aimed at optimizing the spacer length and substituents to enhance conformational flexibility and interaction with enzyme binding sites. These studies highlight the role of these compounds in potentially treating neurodegenerative diseases by inhibiting acetylcholinesterase activity (Vidaluc et al., 1995).
Anticancer Agents
Research has also been conducted on derivatives of urea for their anticancer properties. By employing computer-aided design, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have shown significant antiproliferative effects, with some demonstrating potency comparable to known anticancer drugs, showcasing their potential as novel anticancer agents (Jian Feng et al., 2020).
Corrosion Inhibition
In the field of materials science, certain urea derivatives have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic solutions. Studies reveal that these compounds exhibit good performance as inhibitors, acting through mechanisms involving adsorption and interaction with the metal surface. This research indicates the potential application of urea derivatives in protecting metals from corrosion in industrial settings (Bahrami & Hosseini, 2012).
Nonlinear Optical Properties
Explorations into the optical properties of certain urea derivatives have uncovered their potential applications in nonlinear optics and optoelectronic device fabrication. Computational studies on novel chalcone derivatives related to the queried compound have identified them as promising materials for these technologies, owing to their significant second and third harmonic generation capabilities (Shkir et al., 2018).
Antioxidant Activity
New thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and evaluated for their in vitro antioxidant activity. The structure-activity relationship studies suggest that specific functionalities and substituents enhance antioxidant potency, highlighting these compounds as potential therapeutic agents for conditions involving oxidative stress (M. V. Bhaskara Reddy et al., 2015).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c19-16-5-1-2-6-17(16)21-18(23)20-12-14-7-9-22(10-8-14)13-15-4-3-11-24-15/h1-6,11,14H,7-10,12-13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCXCVDTIDXHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


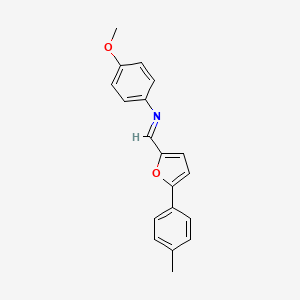
![N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2654863.png)
![3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea](/img/structure/B2654868.png)
![4-methyl-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2654871.png)

![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2654875.png)
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide](/img/structure/B2654877.png)
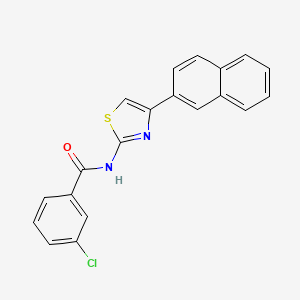
![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2654879.png)
